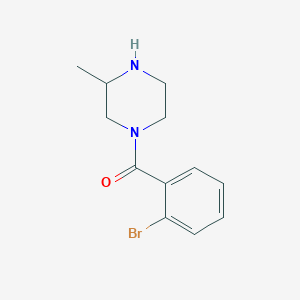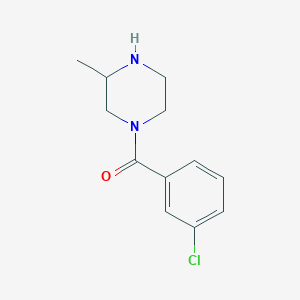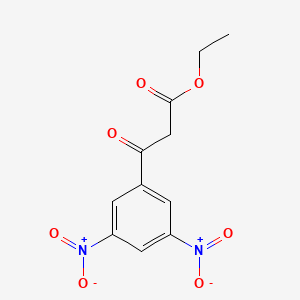
(2-Methylpropyl)(3-phenylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves the S N 2 reactions of alkyl halides with ammonia or an alkylamine . Additionally, amines can be prepared by the reduction of alkyl azide with LiAlH4 .Molecular Structure Analysis
The molecular structure of this compound involves the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 42 bond(s) . The molecular weight of this compound is 205.34 g/mol .Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Furthermore, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols . Amines of low molar mass are quite soluble in water .Wissenschaftliche Forschungsanwendungen
Immune Response Modification
Imiquimod, a chemical analog to (2-Methylpropyl)(3-phenylbutyl)amine, showcases its potential in modifying immune responses. It activates the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. This activation does not stem from inherent antiviral or antiproliferative activity in vitro but rather from its ability to stimulate onsite cytokine production in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod has found clinical application in treating various skin disorders, including genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. It is praised for its innovative role as a topical agent, despite its insolubility in water, where it's well-tolerated in clinical studies as an oil-into-water cream emulsion at concentrations ranging from 1 to 5% by weight, exhibiting only mild-to-moderate drug-related side effects (Syed, 2001).
Toxicity and Metabolism of 2-Methylpropene
2-Methylpropene, closely related to this compound, serves as a critical case study in understanding the metabolic fate and toxicity of chemicals used in the synthetic rubber industry. Research reveals that 2-Methylpropene is metabolized to 2-methyl-1,2-epoxypropane (MEP) in both rodents and humans, involving enzymes like CYP2E1 for its formation and others for its detoxification. This metabolic pathway highlights the chemical's potential toxicity, stemming not from the parent compound but its metabolite, MEP, which demonstrates genetic damage capabilities in vitro. Such findings underscore the importance of balancing MEP's formation and detoxification to mitigate toxicity risks, advocating for further research to accurately assess the hazards posed to humans (Cornet & Rogiers, 1997).
Wirkmechanismus
Target of Action
It’s structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
The compound could bind to the active sites of the target enzymes, potentially altering their function .
Result of Action
Similar compounds like 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine have shown activity with inhibition concentration value of (ic50) 294 μM . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine might also exhibit some level of biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, aromatic amines, which include this compound, can interact with photo-excited states of other compounds, leading to fluorescence quenching . This interaction could potentially affect the compound’s stability and efficacy.
Zukünftige Richtungen
Research on amines, including (2-Methylpropyl)(3-phenylbutyl)amine, is ongoing. For instance, a study has reported the production of metabolites with antioxidant activity by Botryosphaeria dothidea, which includes 3,6-bis(2-methylpropyl)-2,5-piperazinedione . This suggests that this compound and similar compounds could have potential applications in the production of antioxidants .
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNASQTUKDJKHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)
![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)
![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)


![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)